molecular formula C22H13NO8S B5157011 4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

Cat. No.: B5157011
M. Wt: 451.4 g/mol
InChI Key: MTLKBHPNTJIENN-UHFFFAOYSA-N
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Description

4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a sulfonyl group, a carboxylic acid group, and an isoindole moiety, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-carboxybenzenesulfonyl chloride with an appropriate isoindole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID exerts its effects involves interactions with specific molecular targets. The sulfonyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. The isoindole moiety may also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is unique due to its combination of functional groups and the presence of the isoindole moiety. This combination provides a versatile platform for various chemical modifications and applications in different fields of research .

Properties

IUPAC Name

4-[5-(4-carboxyphenyl)sulfonyl-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13NO8S/c24-19-17-10-9-16(32(30,31)15-7-3-13(4-8-15)22(28)29)11-18(17)20(25)23(19)14-5-1-12(2-6-14)21(26)27/h1-11H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKBHPNTJIENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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